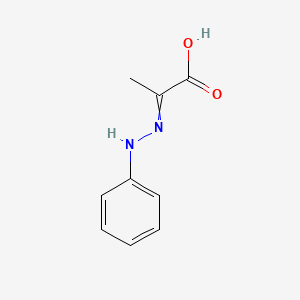

Pyruvic acid phenylhydrazone

Description

Genesis and Early Investigations of Hydrazones in Chemical Science

Hydrazones, a class of organic compounds characterized by the C=N-NH₂ functional group, have been a subject of chemical inquiry since the late 19th century. numberanalytics.comwikipedia.org Their formation, typically through the reaction of hydrazine (B178648) with aldehydes or ketones, provides a versatile method for modifying carbonyl compounds. wikipedia.orgsoeagra.com The term "hydrazone" was first introduced by the German chemist Emil Fischer in 1888. nih.gov Early research into hydrazones was driven by the desire to understand the reactivity of the carbonyl group and to develop new methods for the synthesis of complex organic molecules. numberanalytics.com The ease of their preparation and their tendency to form crystalline solids facilitated their purification and characterization, making them attractive subjects for study. soeagra.com

Origins of Pyruvic Acid Phenylhydrazone in Organic Synthesis

The specific investigation of pyruvic acid phenylhydrazone is intrinsically linked to the development of one of the most important reactions in heterocyclic chemistry: the Fischer indole (B1671886) synthesis. In 1883, Emil Fischer and F. Jourdan reported the reaction of phenylhydrazine (B124118) with pyruvic acid to form the corresponding phenylhydrazone. thermofisher.comalfa-chemistry.com This reaction was a crucial first step in their successful synthesis of indole-2-carboxylic acid. thermofisher.comuop.edu.pkpcbiochemres.com The formation of pyruvic acid phenylhydrazone is achieved through the condensation reaction of pyruvic acid and phenylhydrazine. ontosight.ailookchem.comprepchem.com This process involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the pyruvic acid, followed by the elimination of a water molecule to form the hydrazone. soeagra.com

Evolution of Research Trajectories

Following its initial use in the Fischer indole synthesis, research on pyruvic acid phenylhydrazone has evolved along several distinct trajectories. A significant area of focus has been the optimization and mechanistic understanding of the Fischer indole synthesis itself, where pyruvic acid phenylhydrazone continues to be a key substrate. taylorandfrancis.comnih.gov Researchers have explored various catalysts and reaction conditions to improve the yield and scope of this reaction. alfa-chemistry.comorgsyn.org

Beyond its role in indole synthesis, pyruvic acid phenylhydrazone has been investigated for its own chemical reactivity and potential as a building block in the synthesis of other heterocyclic compounds, such as pyrazoles. researchgate.net Furthermore, its formation from pyruvic acid, a key metabolite, has led to its use in analytical chemistry for the detection and quantification of pyruvic acid in biological samples. ontosight.ai More recent research has also explored the coordination chemistry of pyruvic acid phenylhydrazone with various metal ions, leading to the synthesis of novel organometallic complexes. researchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-(phenylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C9H10N2O2/c1-7(9(12)13)10-11-8-5-3-2-4-6-8/h2-6,11H,1H3,(H,12,13) |

InChI Key |

CSTSUTMIORLRIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pyruvic Acid Phenylhydrazone and Its Analogues

Condensation Reactions for Core Compound Formation

The primary method for synthesizing pyruvic acid phenylhydrazone is through a condensation reaction. ontosight.aibrainly.com This reaction involves the combination of pyruvic acid and phenylhydrazine (B124118). ontosight.ailookchem.com

Nucleophilic Addition and Dehydration Pathways

The mechanism of this condensation reaction proceeds through a nucleophilic addition followed by dehydration. brainly.com The nitrogen atom of the phenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyruvic acid. brainly.com This initial addition forms an unstable intermediate. brainly.comyoutube.com Subsequently, a molecule of water is eliminated in a dehydration step, resulting in the formation of the stable pyruvic acid phenylhydrazone. brainly.comyoutube.com This reaction is typically carried out under acidic conditions, which helps to protonate the carbonyl oxygen, thereby increasing its electrophilicity. brainly.com

A general procedure for this synthesis involves dissolving phenylhydrazine in a mixture of glacial acetic acid and water, followed by the addition of pyruvic acid. prepchem.com The resulting precipitate of pyruvic acid phenylhydrazone can then be filtered and purified by recrystallization from a solvent like alcohol. prepchem.com

One-Pot Synthetic Protocols

One-pot synthetic methods offer an efficient alternative for the synthesis of related compounds, such as indole (B1671886) derivatives, from pyruvic acid and phenylhydrazines. thermofisher.comsciencemadness.org In one such protocol for indole synthesis, pyruvic acid, a phenylhydrazine derivative, and zinc chloride are mixed to form a paste. sciencemadness.org The addition of phosphorus pentachloride and subsequent microwave irradiation leads to the formation of the corresponding indole-2-carboxylic acid. sciencemadness.org This method highlights the utility of pyruvic acid phenylhydrazone as an intermediate that can be generated in situ for further reactions. thermofisher.comsciencemadness.org Another one-pot procedure involves the reaction of substituted phenylhydrazine or its hydrochloride salt with ethyl pyruvate (B1213749) in a suitable solvent to form the phenylhydrazone, which is then cyclized to the indole derivative. google.com

Synthesis of Metal Complexes Featuring Pyruvic Acid Phenylhydrazone Ligands

Pyruvic acid phenylhydrazone can act as a ligand, coordinating with various metal ions to form metal complexes. researchgate.nettandfonline.comasianpubs.org The chemistry of hydrazones, including pyruvic acid phenylhydrazone, is significant in coordination chemistry due to their chelating abilities. tandfonline.comias.ac.in

Organotin(IV) Complex Formation

A notable class of metal complexes are those formed with organotin(IV) compounds. researchgate.nettandfonline.com The reaction of pyruvic acid phenylhydrazone (HPAPD) with different organotin(IV) chlorides results in the formation of new organotin(IV) complexes. researchgate.nettandfonline.comresearchgate.net For instance, reacting HPAPD with compounds like methyltin trichloride, butyltin trichloride, phenyltin trichloride, dimethyltin (B1205294) dichloride, and diphenyltin (B89523) dichloride yields a series of distinct organotin(IV) complexes. researchgate.nettandfonline.comresearchgate.net

The synthesis of these complexes is typically carried out by reacting the organotin(IV) chloride with pyruvic acid phenylhydrazone. researchgate.nettandfonline.com These reactions lead to the formation of complexes with varying stoichiometries and structures depending on the specific organotin precursor used. researchgate.nettandfonline.comdntb.gov.ua

Table 1: Examples of Synthesized Organotin(IV) Complexes with Pyruvic Acid Phenylhydrazone (HPAPD)

| Precursor | Resulting Complex | Reference |

|---|---|---|

| MeSnCl₃ | [MeSnCl₂(PAPD)] | researchgate.nettandfonline.comresearchgate.net |

| BuSnCl₃ | [BuSnCl₂(PAPD)] | researchgate.nettandfonline.comresearchgate.net |

| PhSnCl₃ | [PhSnCl₂(PAPD)] | researchgate.nettandfonline.comresearchgate.net |

| Me₂SnCl₂ | [Me₂SnCl(PAPD)] | researchgate.nettandfonline.comresearchgate.net |

| Ph₂SnCl₂ | [Ph₂SnCl(PAPD)] | researchgate.nettandfonline.comresearchgate.net |

Coordination Chemistry and Ligand Binding Modes

In these organotin(IV) complexes, pyruvic acid phenylhydrazone typically acts as a mononegative bidentate chelating agent. researchgate.nettandfonline.com Spectroscopic data suggests that the ligand coordinates to the tin(IV) center through the oxygen atom of the carboxylate group and the nitrogen atom of the azomethine group. researchgate.nettandfonline.com This coordination results in a five-coordinate tin atom. researchgate.nettandfonline.com The term "ligand" refers to an ion or neutral molecule that binds to a central metal atom or ion. libretexts.org Bidentate ligands, like pyruvic acid phenylhydrazone in this case, have two donor atoms that bind to the metal center. libretexts.org

The nature of the organic groups attached to the tin atom, as well as the anionic groups, can influence the properties of the resulting complexes. researchgate.net The coordination of the carboxylate group to the organotin moiety is a key feature in the formation of these derivatives. researchgate.net

Synthesis of Novel Phenylhydrazone Derivatives

The core structure of pyruvic acid phenylhydrazone can be modified to create a variety of novel derivatives. These syntheses often involve using substituted phenylhydrazines or modifying the pyruvic acid moiety.

For example, substituted phenylhydrazines can be reacted with pyruvic acid or its esters to form a range of phenylhydrazone derivatives. google.commdpi.com One method involves treating a substituted phenylhydrazine with pyruvic acid to yield the corresponding phenylhydrazone, which can then be used in subsequent reactions to form more complex molecules like triazolinones. mdpi.com

Another approach involves the Fischer indole synthesis, where phenylhydrazones of pyruvic acid are used as key intermediates. thermofisher.combyjus.comnih.gov This reaction allows for the synthesis of various substituted indole-2-carboxylic acids. thermofisher.comorgsyn.org The process typically involves the formation of the phenylhydrazone followed by an acid-catalyzed cyclization. thermofisher.combyjus.com For instance, ethyl pyruvate can be reacted with a substituted phenylhydrazine to form the corresponding ethyl pyruvate phenylhydrazone, which is then cyclized to an indole derivative. google.comnih.gov

Furthermore, reactions of 4-pyrones with phenylhydrazine can lead to the formation of phenylhydrazones of pyruvic acid derivatives containing a pyrazole (B372694) ring. researchgate.net These can then undergo a Fischer reaction to produce 3-(N-phenylpyrazolyl)indoles. researchgate.net The synthesis of various phenylhydrazone derivatives can also be achieved through condensation reactions of substituted acetophenones and phenylhydrazines in the presence of an acid catalyst. preprints.org

Strategies for Carbonic Acid Ester Group Incorporation

The introduction of carbonic acid ester groups into the pyruvic acid phenylhydrazone scaffold can be achieved through the reaction of a suitably functionalized precursor with chloroformic esters. A key strategy involves the use of a phenylhydrazone derivative bearing hydroxyl groups, which can be acylated to form the desired carbonate esters.

A study by Li et al. detailed the synthesis of novel phenylhydrazone derivatives containing two carbonic acid ester groups. nih.gov The synthetic route commenced with the preparation of 2-[1-(2-phenylhydrazono)ethyl]benzene-1,3-diol, which then served as the key intermediate for the incorporation of the carbonate moieties. This intermediate was reacted with various chloroformic esters in the presence of a base, such as triethylamine (B128534), in an anhydrous solvent like diethyl ether. nih.gov This method allows for the systematic variation of the ester group, enabling the synthesis of a library of compounds with different alkyl or aryl substituents on the carbonate.

The general reaction scheme involves the dropwise addition of the respective chloroformate to a solution of the dihydroxy-phenylhydrazone intermediate and triethylamine. The reaction progress can be monitored by standard chromatographic techniques. The final products are typically purified by recrystallization or column chromatography.

Table 1: Synthesis of Phenylhydrazone Derivatives with Carbonic Acid Ester Groups nih.gov

| Intermediate | Chloroformate Reagent | Resulting Compound |

| 2-[1-(2-phenylhydrazono)ethyl]benzene-1,3-diol | Methyl chloroformate | 2-[1-(2-phenylhydrazono)ethyl]phenylene dicarbonate |

| 2-[1-(2-phenylhydrazono)ethyl]benzene-1,3-diol | Ethyl chloroformate | Diethyl 2-[1-(2-phenylhydrazono)ethyl]phenylene dicarbonate |

| 2-[1-(2-phenylhydrazono)ethyl]benzene-1,3-diol | Propyl chloroformate | Dipropyl 2-[1-(2-phenylhydrazono)ethyl]phenylene dicarbonate |

Reaction conditions typically involve stirring the reactants in anhydrous diethyl ether in the presence of triethylamine.

This methodology provides an efficient and versatile approach for the incorporation of carbonic acid ester functionalities into the phenylhydrazone structure. The availability of a wide range of chloroformic esters allows for the synthesis of a diverse array of derivatives for further investigation.

Substituted Phenylhydrazone Synthesis

The synthesis of substituted pyruvic acid phenylhydrazones is most commonly achieved through the condensation reaction between a substituted phenylhydrazine (or its hydrochloride salt) and pyruvic acid or its esters, such as ethyl pyruvate. google.com This reaction is a classic example of the formation of a hydrazone from a hydrazine (B178648) and a ketone.

The reaction is typically carried out by heating a mixture of the substituted phenylhydrazine and the pyruvate derivative in a suitable solvent, which can range from aqueous ethanol (B145695) to glacial acetic acid. google.comprepchem.com For instance, a general method involves refluxing the substituted phenylhydrazine or its hydrochloride salt with ethyl pyruvate in an ethanol or methanol (B129727) aqueous solution. google.com The reaction is monitored until completion, after which the product can be isolated by filtration and purified by recrystallization. google.com

The nature and position of the substituent on the phenyl ring of the phenylhydrazine can significantly influence the reaction conditions and the properties of the resulting phenylhydrazone. These substituted phenylhydrazones are often key intermediates in the Fischer indole synthesis, which allows for the preparation of a wide variety of substituted indoles. nih.govalfa-chemistry.com

A study on the Fischer indole synthesis of substituted phenylhydrazones investigated the impact of various substituents at the 2-position of the phenyl ring. The required substituted phenylhydrazones were synthesized from the corresponding substituted phenylhydrazines and ethyl pyruvate.

Table 2: Synthesis of 2-Substituted Phenylhydrazones of Ethyl Pyruvate nih.gov

| 2-Substituted Phenylhydrazine | Product (Ethyl Pyruvate Phenylhydrazone) |

| 2-Methoxyphenylhydrazine | Ethyl pyruvate 2-methoxyphenylhydrazone |

| 2-Methylphenylhydrazine | Ethyl pyruvate 2-methylphenylhydrazone |

| 2-Chlorophenylhydrazine | Ethyl pyruvate 2-chlorophenylhydrazone |

| 2-Bromophenylhydrazine | Ethyl pyruvate 2-bromophenylhydrazone |

| 2-Nitrophenylhydrazine | Ethyl pyruvate 2-nitrophenylhydrazone |

Furthermore, more complex substituted phenylhydrazones can be synthesized. For example, the reaction of 6-substituted 4-pyrone-2-carboxylic acids or their esters with phenylhydrazine can lead to the formation of phenylhydrazones of 3-(N-phenylpyrazol-5-yl)pyruvic acid. urfu.ru This demonstrates the versatility of the hydrazone formation reaction in creating structurally diverse phenylhydrazone analogues.

Advanced Characterization Techniques and Structural Elucidation of Pyruvic Acid Phenylhydrazone

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of pyruvic acid phenylhydrazone. Methods such as infrared and nuclear magnetic resonance spectroscopy provide critical data on the molecule's vibrational modes and the chemical environment of its constituent atoms, respectively.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of pyruvic acid phenylhydrazone (often abbreviated as HPAPD in literature) exhibits characteristic absorption bands that confirm its structure. researchgate.nettandfonline.com A significant band observed in the spectrum is for the N-H stretching vibration, which typically appears around 3284 cm⁻¹. tandfonline.com The presence of the carboxylic acid group is confirmed by a broad O-H stretching band, usually in the 2800-3500 cm⁻¹ region. researchgate.net

When the compound acts as a ligand and coordinates to a metal ion, such as in organotin(IV) complexes, notable shifts in the FT-IR spectrum occur. The band corresponding to the C=O stretch of the carboxylic acid disappears and is replaced by two new bands: an asymmetric stretching vibration, νasy(COO⁻), around 1605 cm⁻¹, and a symmetric stretching vibration, νsym(COO⁻), near 1367 cm⁻¹. tandfonline.com The difference (Δν) between these two bands provides insight into the coordination mode of the carboxylate group.

Other important bands include the C=N (azomethine) stretching vibration, observed around 1580 cm⁻¹, and the N-N stretching vibration at approximately 1022 cm⁻¹. tandfonline.com Upon complexation with tin, new bands appear at lower frequencies, corresponding to Sn-O (around 579 cm⁻¹) and Sn-N (around 448 cm⁻¹) bonds, confirming the coordination of the ligand to the metal center through the carboxylate oxygen and the azomethine nitrogen. tandfonline.comtandfonline.com

Table 1: Key FT-IR Absorption Bands for Pyruvic Acid Phenylhydrazone and its Organotin(IV) Complex

| Functional Group | Vibration Mode | Free Ligand (cm⁻¹) | Organotin(IV) Complex (cm⁻¹) | Reference |

| N-H | Stretching (ν) | ~3284 | ~3284 | tandfonline.com |

| O-H (Carboxylic Acid) | Stretching (ν) | 2800-3500 | - | researchgate.net |

| C=O (Carboxylic Acid) | Stretching (ν) | ~1735 | - | researchgate.net |

| COO⁻ | Asymmetric Stretch (ν_asy) | - | ~1605 | tandfonline.com |

| COO⁻ | Symmetric Stretch (ν_sym) | - | ~1367 | tandfonline.com |

| C=N (Azomethine) | Stretching (ν) | ~1580 | ~1580 | tandfonline.com |

| N-N | Stretching (ν) | ~1022 | ~1022 | tandfonline.com |

| Sn-O | Stretching (ν) | - | ~579 | tandfonline.com |

| Sn-N | Stretching (ν) | - | ~448 | tandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of pyruvic acid phenylhydrazone in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of different nuclei, a complete picture of the atomic arrangement can be constructed.

The ¹H NMR spectrum of pyruvic acid phenylhydrazone provides distinct signals for each type of proton in the molecule. researchgate.net The proton of the N-H group is typically observed as a singlet far downfield, around δ 9.62 ppm, due to its acidic nature and involvement in hydrogen bonding. tandfonline.com The aromatic protons of the phenyl ring appear as a multiplet in the region of δ 7.21–7.29 ppm. tandfonline.com The methyl (CH₃) protons attached to the imine carbon give rise to a sharp singlet at approximately δ 2.52 ppm. tandfonline.com In derivatives like ethyl pyruvate (B1213749) 2-(2-nitrophenyl)hydrazone, the ethyl group protons show a characteristic quartet and triplet pattern, while the methyl protons appear as a singlet at δ 2.21 ppm. arabjchem.org

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Pyruvic Acid Phenylhydrazone

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Reference |

| N-H | 9.62 | Singlet | tandfonline.com |

| Phenyl (Ar-H) | 7.21 - 7.29 | Multiplet | tandfonline.com |

| Methyl (N=C-CH₃) | 2.52 | Singlet | tandfonline.com |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. For pyruvic acid phenylhydrazone, the carboxylate carbon (COO⁻) resonates at the lowest field, around δ 175.21 ppm. tandfonline.com The imine carbon (C=N) signal appears at approximately δ 154.56 ppm. tandfonline.com The carbons of the phenyl ring are observed in the typical aromatic region, between δ 115.60 and 132.70 ppm. tandfonline.com The methyl carbon (CH₃) signal is found at the highest field, around δ 16.45 ppm. tandfonline.com In the ethyl ester derivative, the ester carbonyl carbon is seen at δ 165.0 ppm, the ethyl CH₂ at δ 62.1 ppm, and the ethyl CH₃ at δ 14.7 ppm, demonstrating the predictable shifts upon esterification. arabjchem.orgspectrabase.com

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Pyruvic Acid Phenylhydrazone

| Carbon Assignment | Chemical Shift (ppm) | Reference |

| Carboxylate (COO⁻) | 175.21 | tandfonline.com |

| Imine (C=N) | 154.56 | tandfonline.com |

| Phenyl (Ar-C) | 115.60 - 132.70 | tandfonline.com |

| Methyl (CH₃) | 16.45 | tandfonline.com |

While one-dimensional ¹H and ¹³C NMR spectra provide foundational data, two-dimensional (2D) NMR techniques are employed for unambiguous assignment and complete structural confirmation, especially in complex molecules or derivatives. eco-vector.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For pyruvic acid phenylhydrazone, a COSY spectrum would show correlations between the coupled protons within the phenyl ring, confirming their relative positions. It would not show cross-peaks for the singlet N-H and CH₃ protons unless there was long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum of pyruvic acid phenylhydrazone would show a cross-peak connecting the methyl proton signal (δ ~2.52 ppm) to the methyl carbon signal (δ ~16.45 ppm). tandfonline.com It would also correlate each aromatic proton with its attached phenyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. bmrb.io This is crucial for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation from the methyl protons (δ ~2.52 ppm) to the imine carbon (C=N) at δ ~154.56 ppm and the carboxylate carbon (COO⁻) at δ ~175.21 ppm, definitively establishing the connectivity of the pyruvic acid core. tandfonline.com Correlations from the N-H proton to nearby carbons in the phenyl ring would also be expected. researchgate.netvu.nl

When pyruvic acid phenylhydrazone is used as a ligand in organometallic complexes, multinuclear NMR can provide direct information about the metal's coordination environment.

¹¹⁹Sn NMR: In the study of organotin(IV) complexes of pyruvic acid phenylhydrazone, ¹¹⁹Sn NMR spectroscopy is highly informative. researchgate.net The chemical shift (δ) of the ¹¹⁹Sn nucleus is sensitive to the coordination number of the tin atom. For a series of complexes such as [MeSnCl₂(PAPD)], [BuSnCl₂(PAPD)], and [PhSnCl₂(PAPD)], the ¹¹⁹Sn signals appear in a range that suggests a five-coordinate geometry around the tin atom in solution. tandfonline.comtandfonline.com For example, the complex [PhSnCl₂(PAPD)] shows a ¹¹⁹Sn NMR signal at δ -178.3 ppm. tandfonline.com This coordination number is consistent with the ligand acting as a bidentate agent, coordinating through one carboxylate oxygen and the azomethine nitrogen. researchgate.netijcce.ac.ir

²⁷Al NMR: ²⁷Al NMR has been used to characterize heterobimetallic derivatives where an aluminum-containing moiety is attached to a dibutyltin (B87310) complex of a Schiff base ligand. jacsdirectory.comresearchgate.net In these specific derivatives, ²⁷Al NMR signals were observed at δ 52-60 ppm, which is characteristic of a four-coordinated aluminum center. jacsdirectory.com Another set of signals at δ 22-33 ppm was assigned to five-coordinate aluminum. jacsdirectory.com This data pertains to the aluminum center in the larger complex rather than providing direct information on the pyruvic acid phenylhydrazone ligand itself.

Table 4: Multinuclear NMR Data for Metal Complexes of Pyruvic Acid Phenylhydrazone Derivatives

| Nucleus | Compound Type | Chemical Shift (ppm) | Inferred Geometry at Metal | Reference |

| ¹¹⁹Sn | [PhSnCl₂(PAPD)] | -178.3 | Five-coordinate | tandfonline.com |

| ²⁷Al | [Bu₂Sn(La)(LbAl(OPrⁱ)₂] type | 52 - 60 | Four-coordinate | jacsdirectory.com |

| ²⁷Al | [Bu₂Sn(La)(LbAl(OPrⁱ)₂] type | 22 - 33 | Five-coordinate | jacsdirectory.com |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of pyruvic acid phenylhydrazone. It provides unequivocal identification through the mass-to-charge ratio (m/z) of the molecular ion and offers structural insights through the analysis of fragmentation patterns. Various ionization techniques are employed to convert the neutral molecule into gaseous ions for analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like pyruvic acid phenylhydrazone. In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For pyruvic acid and other keto-acids, derivatization to their phenylhydrazone or nitrophenylhydrazone analogues significantly improves ESI-MS analysis. chemsrc.comrsc.org This chemical modification enhances the hydrophobicity and ionization efficiency of the molecule. ESI-MS analysis of pyruvic acid phenylhydrazone is typically performed in negative ion mode, where it is detected as the deprotonated molecule [M-H]⁻. The high sensitivity of ESI-MS allows for the detection of minute quantities of the compound. epfl.ch The technique is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to detection. chemsrc.com

Table 1: ESI-MS Data for Phenylhydrazone Derivatives

| Derivative | Ion Mode | Observed Ion | Reference |

|---|---|---|---|

| Pyruvic acid 3-nitrophenylhydrazone | Negative | [M-H]⁻ | chemsrc.com |

| Pyruvic acid phenylhydrazone | Negative | [M-H]⁻ | epfl.ch |

Atmospheric Pressure Chemical Ionization (APCI) is another powerful ionization technique used in conjunction with liquid chromatography for the analysis of small molecules. APCI is generally suited for less polar compounds than ESI, but it has proven effective for analyzing derivatized polar metabolites. nih.gov In APCI, the sample solution is vaporized in a heated nebulizer. A high voltage applied to a corona discharge needle ionizes the surrounding solvent molecules, which then transfer charge to the analyte molecules through a series of chemical reactions.

The analysis of carbonyl compounds, including pyruvic acid, can be performed using APCI-MS after derivatization with reagents like 2-nitrophenylhydrazine. researchgate.net The resulting 2-nitrophenylhydrazone is readily ionized. APCI is known to produce more fragmentation within the ion source compared to ESI, which can provide additional structural information. nih.gov For instance, the analysis of nitrophenylhydrazones in negative ion mode often shows a strong signal for the radical anion and characteristic fragment ions, which aids in their identification. researchgate.net

Fast Atom Bombardment (FAB) is a soft ionization technique used for non-volatile and thermally unstable compounds. wikipedia.org In FAB-MS, the analyte is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA), and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.orgwikipedia.org This process desorbs and ionizes the analyte molecules, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. wikipedia.org

While direct FAB-MS studies specifically on pyruvic acid phenylhydrazone are not extensively documented, the technique has been successfully applied to analyze molecules containing a pyruvic acid moiety. gmclore.org For example, it was used to identify a pyruvate modification on a protein's amino-terminal residue. gmclore.org The soft nature of FAB would be expected to generate a clear molecular ion for pyruvic acid phenylhydrazone, allowing for accurate molecular weight determination. The choice of matrix is critical to avoid adduct formation and to optimize the ion signal. frontiersin.org

Table 2: Common Matrices for FAB-MS

| Matrix | Typical Application | Reference |

|---|---|---|

| Glycerol | General purpose for polar molecules | wikipedia.org |

| 3-Nitrobenzyl alcohol (3-NBA) | Peptides, proteins, and other biomolecules | wikipedia.org |

| Thioglycerol | Peptides and small proteins | wikipedia.org |

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of large molecules and has become a powerful tool for mass spectrometry imaging (MSI). wikipedia.orgnih.gov In MALDI, the analyte is co-crystallized with an excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid). A pulsed laser beam irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the analyte with it into the gas phase as an ion. wikipedia.org

Derivatization is often employed to enhance the detection of small molecules like pyruvic acid in MALDI-MS. The formation of a phenylhydrazone from the carbonyl group of pyruvic acid increases its detectability. chromatographyonline.com This strategy is crucial for MALDI-MSI, which visualizes the spatial distribution of molecules directly on tissue sections. nih.gov On-tissue derivatization with carbonyl-reactive reagents has been shown to significantly increase the signal of metabolites like pyruvic acid, enabling the mapping of its distribution in biological samples. nih.gov This approach allows researchers to explore the metabolic state of different regions within a tissue. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly the conjugated systems present.

Pyruvic acid phenylhydrazone possesses a significant chromophore due to the extended conjugation between the phenyl ring and the hydrazone group. This results in strong absorption bands in the UV-Vis region. The UV-Vis spectrum of pyruvic acid phenylhydrazone and its complexes has been used for their characterization. acs.org The spectrum of pyruvic acid itself shows different absorption maxima depending on the solvent and pH, reflecting its conformational complexity and speciation in solution. rsc.org The formation of the phenylhydrazone derivative causes a significant bathochromic (red) shift in the absorption maxima to longer wavelengths, which is a key indicator of the successful reaction.

Table 3: UV-Vis Spectral Data for Pyruvic Acid and Derivatives

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Pyruvic acid (aqueous, pH ~1.8) | Water | ~320 | ethz.ch |

| Pyruvic acid phenylhydrazone ligand | Not Specified | 235, 345 | acs.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals or transition metal ions. creative-proteomics.com The principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the resonance of electron spins in an applied magnetic field. creative-proteomics.com Since molecules with all paired electrons are EPR-silent, this technique is a powerful tool for studying radical reactions, electron transfer processes, and paramagnetic centers. creative-proteomics.com

Pyruvic acid phenylhydrazone itself is a closed-shell molecule and therefore EPR-silent. However, EPR can be a vital tool for studying its reactions and biological interactions. For example, some molecules structurally related to cyclized phenylhydrazones are known to generate reactive oxygen species (ROS) through radical intermediates. biointerfaceresearch.com EPR spectroscopy would be the definitive method to detect and identify such transient radical species formed during chemical or enzymatic reactions involving pyruvic acid phenylhydrazone. Furthermore, EPR has been applied to study enzymes like pyruvate kinase, which interact with pyruvic acid, providing insights into the paramagnetic centers within the enzyme's active site during catalysis. Therefore, while not used to characterize the stable ground-state molecule, EPR is an essential technique for elucidating the potential redox chemistry and radical-mediated mechanisms associated with pyruvic acid phenylhydrazone.

Fluorescence Spectroscopy

The photoluminescence or fluorescence properties of pyruvic acid phenylhydrazone are not extensively documented in scientific literature. While studies have investigated the fluorescence of related compounds or complexes, specific emission data for pyruvic acid phenylhydrazone itself is not commonly reported. researchgate.netamazonaws.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis provides the most precise and detailed model of a molecule's structure in the solid state. scribd.com A study on (2E)-2-(2-Phenylhydrazin-1-ylidene)propanoic acid, the systematic name for pyruvic acid phenylhydrazone, successfully elucidated its crystal structure. iucr.org

The analysis revealed that the 13 non-hydrogen atoms of the molecule are nearly planar. iucr.org The conformation around the imine double bond (C=N) was determined to be E. iucr.org This planar conformation is stabilized by an internal hydrogen bond. iucr.org The structure of pyruvic acid phenylhydrazone has also been confirmed in studies involving its use as a ligand in organotin(IV) complexes. researchgate.nettandfonline.comtandfonline.com

Table 1: Single-Crystal X-ray Diffraction Data for Pyruvic Acid Phenylhydrazone An interactive data table. Click on headers to sort.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₀N₂O₂ | iucr.org |

| Formula Weight | 178.19 | iucr.org |

| Temperature | 100 K | iucr.org |

| Wavelength | 0.71073 Å (Mo Kα) | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P 2₁/c | iucr.org |

| a (Å) | 7.3239 (3) | iucr.org |

| b (Å) | 12.0837 (7) | iucr.org |

| c (Å) | 9.6836 (4) | iucr.org |

| β (°) | 99.119 (4) | iucr.org |

| Volume (ų) | 846.17 (7) | iucr.org |

| Z (molecules/unit cell) | 4 | iucr.org |

Powder X-ray diffraction (PXRD) is a fundamental technique used to characterize the crystalline nature of a bulk sample and to verify its phase purity. wikipedia.org It is particularly useful for confirming that a synthesized powder consists of a single crystalline phase. wikipedia.org The experimental PXRD pattern of a bulk sample can be compared to a pattern calculated from single-crystal X-ray diffraction data. researchgate.net A match between the experimental and calculated patterns confirms the structural identity and purity of the bulk material. While specific experimental PXRD data for pure pyruvic acid phenylhydrazone is not widely published, this method is standard practice in its synthesis and characterization. rsc.orgarxiv.org

The single-crystal X-ray diffraction study definitively identified the crystal system for pyruvic acid phenylhydrazone as monoclinic, belonging to the space group P 2₁/c. iucr.org This classification is based on the symmetry of the unit cell. It is noteworthy that other phenylhydrazone derivatives can adopt different packing arrangements; for instance, certain 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones have been reported to crystallize in a triclinic system with a P-1 space group. researchgate.net

Table 2: Crystal System and Space Group of Pyruvic Acid Phenylhydrazone An interactive data table. Click on a row for more details.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Pyruvic acid phenylhydrazone | Monoclinic | P 2₁/c | iucr.org |

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular forces. In the solid state of pyruvic acid phenylhydrazone, both intramolecular and intermolecular hydrogen bonds play a critical role in defining the structure. iucr.org

The molecular conformation is stabilized by an intramolecular O—H⋯N hydrogen bond between the carboxylic acid proton and a nitrogen atom of the hydrazone moiety. iucr.org On the intermolecular level, the molecules are linked into a larger assembly by a combination of hydrogen bonds. The amine hydrogen of the hydrazone (N-H) forms a hydrogen bond to a carbonyl oxygen atom of an adjacent molecule, while the hydroxyl group (O-H) also donates a hydrogen bond to a carbonyl oxygen of another molecule. iucr.org This network of interactions results in the formation of a distinct double-layered structure. iucr.org These layers are further connected and stabilized by C—H⋯π interactions. iucr.org In organotin(IV) complexes derived from this ligand, supramolecular structures are also common, often involving intermolecular Sn⋯N interactions that lead to the formation of polymeric chains. researchgate.net

Elemental and Thermogravimetric Analysis

Elemental analysis is a cornerstone technique for verifying the chemical composition and purity of a synthesized compound. It precisely measures the weight percentage of carbon (C), hydrogen (H), and nitrogen (N). For pyruvic acid phenylhydrazone (C₉H₁₀N₂O₂), the theoretical elemental composition can be calculated from its molecular formula. nih.gov Numerous studies on the synthesis of this compound and its derivatives confirm that the experimental values obtained from CHN analysis are in close agreement with the calculated percentages, thereby validating the compound's identity and purity. researchgate.netresearchgate.nettandfonline.com

Table 3: Calculated Elemental Composition of Pyruvic Acid Phenylhydrazone (C₉H₁₀N₂O₂) An interactive data table. Click on headers to sort.

| Element | Symbol | Atomic Weight | Molar Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 60.66 |

| Hydrogen | H | 1.008 | 10.080 | 5.66 |

| Nitrogen | N | 14.007 | 28.014 | 15.72 |

| Oxygen | O | 15.999 | 31.998 | 17.96 |

| Total | 178.19 | 100.00 |

Thermogravimetric analysis (TGA) is a thermal analysis method used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. etamu.eduopenaccessjournals.com This technique is highly valuable for assessing the thermal stability of a compound and determining its decomposition temperatures. openaccessjournals.com

Mechanistic Organic Chemistry and Reactivity of Pyruvic Acid Phenylhydrazone

Condensation Mechanism with Carbonyl Compounds

The formation of pyruvic acid phenylhydrazone is a classic example of a condensation reaction between a carbonyl compound (pyruvic acid) and a hydrazine (B178648) derivative (phenylhydrazine). ontosight.aibrainly.com The reaction proceeds via nucleophilic addition of the terminal nitrogen atom of phenylhydrazine (B124118) to the electrophilic carbonyl carbon of pyruvic acid. brainly.com This process is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. brainly.com

Reaction Scheme: CH₃COCOOH + C₆H₅NHNH₂ → CH₃C(=NNHC₆H₅)COOH + H₂O brainly.com

Fischer Indole (B1671886) Synthesis Reaction Pathways

Pyruvic acid phenylhydrazone is a key starting material for the Fischer indole synthesis, a robust method for preparing indole derivatives. uop.edu.pkwikipedia.org This reaction, first reported by Emil Fischer and F. Jourdan in 1883 with a related pyruvate (B1213749) derivative, involves the acid-catalyzed intramolecular cyclization of an arylhydrazone, followed by the elimination of an ammonia (B1221849) molecule to form the aromatic indole ring system. alfa-chemistry.com88guru.comthermofisher.com When pyruvic acid phenylhydrazone is used, the resulting product is indole-2-carboxylic acid, which can be subsequently decarboxylated to yield indole itself. uop.edu.pkwikipedia.orgarsdcollege.ac.in

The general mechanism involves several key steps:

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. byjus.comwikipedia.org

alfa-chemistry.comalfa-chemistry.com-Sigmatropic Rearrangement: A protonated intermediate undergoes a concerted pericyclic rearrangement. wikipedia.orgvedantu.com

Rearomatization and Cyclization: The resulting diimine intermediate rearomatizes, and the newly formed amino group attacks the imine carbon to form a five-membered ring. 88guru.combyjus.com

Elimination: The final step is the elimination of ammonia from the cyclic aminal to furnish the stable aromatic indole ring. alfa-chemistry.comwikipedia.org

Role of Acid Catalysis

Acid catalysis is fundamental to the Fischer indole synthesis. alfa-chemistry.comvedantu.com Both Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), and Lewis acids, like zinc chloride (ZnCl₂) and boron trifluoride (BF₃), are effective catalysts. arsdcollege.ac.inwikipedia.orgtestbook.com

The catalyst's primary role is to protonate the imine nitrogen of the phenylhydrazone. This protonation facilitates the crucial tautomerization to the enamine intermediate, which is the active species in the subsequent rearrangement step. 88guru.combyjus.comvedantu.com Following the sigmatropic rearrangement and cyclization, the acid catalyzes the final elimination of ammonia, which drives the reaction towards the formation of the energetically favorable aromatic indole product. wikipedia.orgvedantu.com The choice of acid catalyst can also influence the reaction's outcome, sometimes leading to unexpected products. nih.gov

alfa-chemistry.comalfa-chemistry.com-Sigmatropic Rearrangement in Indole Formation

The core mechanistic event in the Fischer indole synthesis is an irreversible alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement of the protonated enamine tautomer. alfa-chemistry.combyjus.comvedantu.com This concerted pericyclic reaction is analogous to a Cope rearrangement. alfa-chemistry.com During this step, the weak N-N single bond of the hydrazine moiety is cleaved, and a new, strong C-C bond is formed between the former enamine carbon and the ortho-position of the aromatic ring. 88guru.combyjus.comvedantu.com This rearrangement creates a di-imine intermediate, which is critical for the subsequent cyclization and aromatization steps that complete the indole synthesis. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the original phenylhydrazine is incorporated into the final indole ring. wikipedia.org

Influence of Substituents and Reaction Conditions

The outcome of the Fischer indole synthesis is highly dependent on the substituents present on the phenylhydrazine ring and the specific reaction conditions employed.

Substituent Effects:

Electronic Effects: The electronic nature of substituents on the aryl ring of the phenylhydrazone influences the direction of cyclization. In the case of ethyl pyruvate 2-[2-(trifluoromethyl)phenyl]phenylhydrazone, indolization preferentially occurs on the more electron-rich unsubstituted phenyl ring. researchgate.net

Steric Effects: Steric hindrance can affect the regioselectivity when using unsymmetrical ketones. thermofisher.com

Abnormal Reactions: Certain substituents can lead to abnormal reaction pathways. For example, the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone using HCl in ethanol (B145695) yields ethyl 6-chloroindole-2-carboxylate as the major product, where the methoxy (B1213986) group is displaced by a chlorine atom. nih.gov This indicates that cyclization occurred on the substituted side of the benzene (B151609) ring, a deviation from the expected pathway. nih.gov

Reaction Conditions:

Catalyst Choice: The type of acid catalyst can significantly alter the product distribution. In the reaction of ethyl pyruvate 2-methoxyphenylhydrazone, using zinc chloride as the catalyst resulted in the formation of a different isomer, 5-chloroindole, demonstrating the profound impact of the catalyst on the reaction mechanism. nih.gov

Temperature: The reaction is typically conducted with heating to overcome the activation energy barriers of the rearrangement and elimination steps. alfa-chemistry.comvedantu.com

One-Pot Synthesis: The synthesis can often be performed as a "one-pot" procedure, where the phenylhydrazine and the carbonyl compound are heated together in the presence of the acid catalyst without the need to isolate the intermediate phenylhydrazone. thermofisher.comtestbook.comthermofisher.com

| Starting Material | Catalyst/Conditions | Product(s) | Observation |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 6-chloroindole-2-carboxylate (major), Ethyl 7-methoxyindole-2-carboxylate (minor) | Abnormal reaction with substituent displacement. nih.gov |

| Ethyl pyruvate 2-methoxyphenylhydrazone | ZnCl₂/AcOH | 5-Chloroindole derivative | Catalyst-dependent regioselectivity of abnormal reaction. nih.gov |

| Ethyl pyruvate 2,6-dimethoxyphenylhydrazone | HCl/EtOH | 6-Chloroindole derivative (minor), 5-Chloroindole derivative (major) | Complex product mixture from disubstituted precursor. nih.gov |

| Ethyl pyruvate 2-[2-(trifluoromethyl)phenyl]phenylhydrazone | Not specified | Ethyl 1-[2-(trifluoromethyl)phenyl]indole-2-carboxylate (major), Ethyl 7-(trifluoromethyl)-1-phenylindole-2-carboxylate (minor) | Cyclization favors the more electron-rich ring. researchgate.net |

This table summarizes research findings on how substituents and catalysts affect the Fischer indole synthesis.

Regioselectivity Considerations

Regioselectivity is a critical aspect of the Fischer indole synthesis, particularly when using unsymmetrical ketones or substituted phenylhydrazones. byjus.comthermofisher.com

With an unsymmetrical ketone, two different enamine intermediates can form, potentially leading to two regioisomeric indole products. The final product ratio is governed by a combination of factors including the acidity of the medium, steric effects, and the substitution pattern on the hydrazine. thermofisher.com

For substituted phenylhydrazones, the key question is which ortho-position of the aryl ring will participate in the C-C bond formation. As noted previously, electronic effects are a major determinant. Cyclization generally proceeds through the more nucleophilic (electron-rich) ortho-position. researchgate.net However, unexpected regiochemical outcomes can occur, as seen with 2-methoxyphenylhydrazones, where cyclization proceeds towards the substituted position, followed by elimination/substitution of the methoxy group. nih.gov This "abnormal" pathway highlights the complex interplay of electronic and catalytic factors that control the reaction's regioselectivity.

Reactivity in Metal Complexation

Beyond its role in cyclization reactions, pyruvic acid phenylhydrazone (abbreviated as HPAPD) demonstrates significant reactivity as a chelating ligand in coordination chemistry. researchgate.net It reacts with organotin(IV) chlorides to form a series of new, stable organotin(IV) complexes. researchgate.nettandfonline.comtandfonline.com

Spectroscopic analyses, including FT-IR, ¹H, ¹³C, and ¹¹⁹Sn NMR, have elucidated the coordination mode of the ligand. The data indicates that pyruvic acid phenylhydrazone acts as a mononegative bidentate ligand. researchgate.net It coordinates to the central tin(IV) atom through two key sites: the deprotonated carboxylato oxygen (O) and the azomethine nitrogen (N). researchgate.nettandfonline.com This O,N-chelation results in the formation of a stable five-membered ring structure incorporating the metal center. In the resulting complexes, such as [MeSnCl₂(PAPD)] and [Ph₂SnCl(PAPD)], the tin atom typically achieves a five-coordinate geometry. researchgate.net

| Complex Formula | Ligand | Metal Center | Coordination Mode |

| [MeSnCl₂(PAPD)] | Pyruvic acid phenylhydrazone (PAPD) | Methyltin(IV) | Mononegative bidentate (O, N) researchgate.net |

| [BuSnCl₂(PAPD)] | Pyruvic acid phenylhydrazone (PAPD) | Butyltin(IV) | Mononegative bidentate (O, N) researchgate.net |

| [PhSnCl₂(PAPD)] | Pyruvic acid phenylhydrazone (PAPD) | Phenyltin(IV) | Mononegative bidentate (O, N) researchgate.net |

| [Me₂SnCl(PAPD)] | Pyruvic acid phenylhydrazone (PAPD) | Dimethyltin(IV) | Mononegative bidentate (O, N) researchgate.net |

| [Ph₂SnCl(PAPD)] | Pyruvic acid phenylhydrazone (PAPD) | Diphenyltin(IV) | Mononegative bidentate (O, N) researchgate.net |

This table presents organotin(IV) complexes synthesized using pyruvic acid phenylhydrazone as a ligand.

Chelation Modes and Coordination Numbers

Pyruvic acid phenylhydrazone demonstrates notable versatility as a chelating agent in coordination chemistry. Spectroscopic studies have indicated that it typically coordinates to metal centers, such as tin(IV), as a mononegative bidentate chelating agent. researchgate.net The coordination commonly occurs through the carboxylato-oxygen and the azomethine-nitrogen atoms. researchgate.net In several documented organotin(IV) complexes, this chelation results in a coordination number of five for the tin atom. researchgate.net

The structural diversity of organotin carboxylates is significant, with coordination numbers for tin often extending beyond the typical valency of four, to as high as seven. acs.org The specific coordination geometry and number are influenced by the steric bulk of the substituent groups on both the tin atom and the ligand itself. acs.org For instance, in diorganotin carboxylates, smaller alkyl groups on the tin may allow for molecular aggregation through bridging carboxylate ligands, whereas larger groups can prevent this, leading to monomeric structures with potentially different coordination numbers. acs.org

In some complexes, pyruvic acid phenylhydrazone and its derivatives can participate in the formation of more complex structures, including supramolecular assemblies, through intermolecular interactions like hydrogen bonding. researchgate.net

Ligand Behavior (Mononegative Bidentate, Keto-imine Tautomerism)

Pyruvic acid phenylhydrazone typically behaves as a mononegative bidentate ligand. researchgate.net This behavior involves the deprotonation of the carboxylic acid group, allowing the carboxylato-oxygen and the azomethine-nitrogen to coordinate to a metal center. researchgate.net This mode of coordination has been confirmed through various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR. researchgate.net

The molecule exists in a state of tautomerism, specifically keto-imine and enol-azo forms. The keto-imine form is generally preferred. researchgate.net This tautomerism is a critical aspect of its reactivity and is influenced by factors such as solvent and the presence of substituents. researchgate.netstudfile.net The equilibrium between these tautomeric forms can be subtly affected by the interaction of closely spaced functional groups and hydrogen bonding. umbreitkatalog.de Theoretical studies on related systems have shown that substituents can stabilize one tautomer over the other. umbreitkatalog.de

The condensation reaction between pyruvic acid and phenylhydrazine is the foundational reaction for forming the phenylhydrazone. ontosight.ai This reaction is a classic example of the reactivity of the carbonyl group in pyruvic acid. ontosight.ai

Reactions with Reducing Sugars

Pyruvic acid phenylhydrazone is recognized for its reaction with reducing sugars, which results in the formation of a yellow precipitate. lookchem.com This characteristic reaction makes it a useful reagent in the qualitative and quantitative analysis of reducing sugars, such as aldoses and ketoses. lookchem.com This application is particularly valuable in carbohydrate chemistry and biochemical research for identifying and quantifying these types of sugars. lookchem.com

Solvent Effects on Reaction Course

The course of reactions involving pyruvic acid phenylhydrazone can be significantly influenced by the solvent. urfu.ruresearchgate.net For instance, in the reaction of 6-substituted 4-pyrone-2-carboxylic acids with phenylhydrazine to form pyruvic acid phenylhydrazone derivatives, the solvent plays a crucial role in determining the regioselectivity of the products. urfu.ruresearchgate.net Reactions carried out in protic solvents with phenylhydrazine hydrochloride tend to yield different regioisomers compared to reactions with phenylhydrazine base in aprotic solvents. urfu.ru

Theoretical studies have highlighted that solvents can affect various aspects of chemical reactions, including reaction rates, selectivity, and the stability of transition states and chemical compounds. researchgate.net Polar solvents, in particular, can alter reaction rates based on the charge distribution in the transition state compared to the reactants. researchgate.net The solvent can also influence the structural stability of molecules and their sensitivity in interactions with other molecules. researchgate.net For example, in the Fischer indole synthesis, the choice of solvent and catalyst can dramatically alter the product distribution, leading to either normal or abnormal reaction products. nih.gov

Photochemical and Radical Reactions of Pyruvic Acid Precursors

Pyruvic acid, the precursor to pyruvic acid phenylhydrazone, undergoes a variety of photochemical and radical reactions, particularly in aqueous solutions and the atmosphere. pnas.orgacs.org The photochemistry of pyruvic acid is initiated by the absorption of UV light, leading to the formation of its triplet excited state, ³[PA]*, which is the primary reactive species. rsc.org

Upon photo-irradiation, pyruvic acid can undergo decarboxylation, producing CO₂. rsc.org In aqueous solutions, the photolysis of pyruvic acid can lead to the formation of various products, including acetoin, lactic acid, acetic acid, and oligomers. pnas.org The reaction mechanism is sensitive to pH, with the protonated form of pyruvic acid showing a significantly higher decarboxylation yield than its anionic form, pyruvate. pnas.org

The photochemistry is driven by a photo-induced intermolecular electron transfer, which occurs via hydrogen bonding. rsc.org In aqueous solutions, the hydrated form of pyruvic acid can act as the electron acceptor. rsc.org The presence of an electron acceptor is crucial for the formation of radicals. rsc.org

In the gas phase, the photolysis of pyruvic acid is a significant removal pathway in the troposphere, primarily leading to the formation of acetaldehyde (B116499) and CO₂. copernicus.org It can also generate peroxy radicals. copernicus.org The oxidation of various volatile organic compounds, such as isoprene (B109036) and methylglyoxal, can lead to the formation of pyruvic acid in the atmosphere. copernicus.org

Computational Chemistry and Theoretical Studies on Pyruvic Acid Phenylhydrazone Systems

Molecular Modeling and Electronic Structure Analysis

Beyond geometry optimization, computational methods are used to analyze the electronic structure of pyruvic acid phenylhydrazone, which is key to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. youtube.com A small energy gap generally indicates that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. pmf.unsa.banih.gov Conversely, a large HOMO-LUMO gap suggests high stability and low reactivity. pmf.unsa.ba These energies are readily calculated using DFT. For pyruvic acid phenylhydrazone, the distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in many phenylhydrazone systems, the HOMO is often localized on the phenylhydrazine (B124118) moiety, while the LUMO may be distributed across the C=N double bond and the carbonyl group.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: This table contains representative values for a phenylhydrazone system to illustrate the concepts, as specific published data for pyruvic acid phenylhydrazone is not available.)

| Parameter | Formula | Representative Value (eV) |

| HOMO Energy | EHOMO | -6.15 |

| LUMO Energy | ELUMO | -1.85 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.30 |

| Chemical Hardness | η ≈ (ELUMO - EHOMO) / 2 | 2.15 |

| Electronegativity | χ ≈ -(EHOMO + ELUMO) / 2 | 4.00 |

Pyruvic acid phenylhydrazone has several rotatable bonds, leading to the existence of multiple conformational isomers, or conformers. These conformers can have different energies and, therefore, different populations at a given temperature. Conformer analysis aims to identify the most stable (lowest energy) structures and the energy barriers for rotation between them.

Computational studies on the parent pyruvic acid molecule have shown the existence of different conformers, such as Tc (cis CCOH) and Tt (trans CCOH), which can be interconverted. nih.gov A similar analysis for pyruvic acid phenylhydrazone would involve systematically rotating key dihedral angles (e.g., around the N-N and C-C bonds) and calculating the energy at each step to map out the potential energy surface. This process identifies the minimum energy conformers and the transition states that connect them. Understanding the preferred conformation is crucial, as the molecule's three-dimensional shape can significantly influence its reactivity and how it interacts with other molecules or catalysts.

In Silico Mechanistic Investigations

In silico mechanistic investigations for pyruvic acid phenylhydrazone primarily focus on its formation and subsequent cyclization reactions. The formation of pyruvic acid phenylhydrazone from pyruvic acid and phenylhydrazine is a classic condensation reaction. Computational studies can model this process to elucidate the precise mechanism and energetics involved.

The reaction proceeds via a two-stage mechanism:

Nucleophilic Addition : The process begins with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of pyruvic acid. This step leads to the formation of an unstable tetrahedral intermediate known as a carbinolamine.

Dehydration : The carbinolamine intermediate then undergoes dehydration, which involves the elimination of a water molecule to form the stable C=N double bond of the phenylhydrazone.

Density Functional Theory (DFT) is a common computational method used to model such reaction mechanisms. By performing DFT calculations, researchers can map the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energies for both the nucleophilic addition and dehydration steps. These calculations can also clarify the role of acid catalysis, which accelerates the reaction by protonating the carbonyl oxygen of pyruvic acid, thereby increasing its electrophilicity.

A significant reaction pathway for pyruvic acid phenylhydrazone that has been the subject of mechanistic study is the Fischer indole (B1671886) synthesis . This acid-catalyzed reaction converts phenylhydrazones into indole derivatives. nih.govalfa-chemistry.com The mechanism involves a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement of the tautomerized enamine intermediate, followed by cyclization and the elimination of ammonia (B1221849) to form the indole ring. alfa-chemistry.comjk-sci.com While the general steps are well-established, computational studies can provide detailed insights into the transition states and the influence of substituents on the reaction barrier and product distribution. nih.gov For instance, studies on substituted ethyl pyruvate (B1213749) phenylhydrazones have revealed how different functional groups can lead to abnormal reaction products, a phenomenon that can be rationalized through computational modeling of the reaction intermediates and pathways. nih.govresearchgate.net

Prediction of Chemical Reactivity and Pathways

Computational chemistry is instrumental in predicting the chemical reactivity of molecules like pyruvic acid phenylhydrazone. Through methods rooted in Conceptual Density Functional Theory (DFT), various global and local reactivity descriptors can be calculated to understand a molecule's behavior in chemical reactions. frontiersin.orgscielo.org.mx These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. "Soft" molecules, characterized by a small energy gap, are generally more reactive than "hard" molecules. scielo.org.mx

Electronegativity (χ) : This descriptor measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, providing a measure of its electrophilic character.

These parameters allow for a quantitative comparison of the reactivity of different molecules. For phenylhydrazone derivatives, DFT calculations have been used to determine these descriptors and correlate them with observed chemical behavior. researchgate.netscilit.com By analyzing the distribution of the HOMO and LUMO, specific reactive sites within the molecule can be identified. The HOMO region typically indicates sites susceptible to electrophilic attack, while the LUMO region highlights sites prone to nucleophilic attack. frontiersin.org

The following interactive table provides representative values for these quantum chemical descriptors for a generic phenylhydrazone system, illustrating how computational data is presented to predict reactivity.

Note: The values in this table are illustrative for a generic phenylhydrazone system and are intended to demonstrate the type of data generated from computational studies.

Studies on Pyruvic Acid at Air-Water Interfaces

The behavior of pyruvic acid at the air-water interface is of significant interest, particularly in the context of atmospheric chemistry, as it is an abundant secondary organic aerosol component. Computational studies, often combined with surface-sensitive experimental techniques like vibrational sum-frequency spectroscopy (VSFS), have been crucial in understanding its interfacial properties.

In aqueous environments, pyruvic acid exists in equilibrium between its unhydrated α-keto acid form and a hydrated geminal diol. Computational studies have shown that both forms, along with oligomers like zymonic acid and parapyruvic acid, are surface-active. This means they tend to accumulate at the air-water interface, a behavior that is higher than expected for such a soluble molecule.

Classical molecular dynamics (MD) and DFT calculations are employed to provide molecular-level insights into these systems. These simulations help to determine the populations, orientations, and behaviors of different pyruvic acid species at the interface. Computational results have demonstrated that oligomeric species are particularly surface-active and can account for features observed in experimental spectra. The photochemistry of pyruvic acid is also a key area of study, as its conjugate base, pyruvate, is the dominant form in most aqueous environments and its photochemical pathways can differ significantly from the protonated acid. nih.gov The study of isolated pyruvate anions using computational chemistry has revealed rich photochemical behavior initiated by UVA radiation, leading to the formation of CO₂, CO, and the methyl anion (CH₃⁻). nih.gov

Derivatization Strategies and Analogue Design for Pyruvic Acid Phenylhydrazone Research

Synthesis of Functionalized Phenylhydrazone Analogues

The synthesis of pyruvic acid phenylhydrazone itself is a straightforward condensation reaction. Typically, phenylhydrazine (B124118) is dissolved in a mixture of glacial acetic acid and water, to which pyruvic acid is added. The resulting precipitate, pyruvic acid phenylhydrazone, can be filtered, washed, and recrystallized from alcohol to yield yellow needles. prepchem.com

Building upon this fundamental structure, researchers have developed various functionalized analogues to explore structure-activity relationships. A common strategy involves modifying the phenyl ring of the phenylhydrazine moiety or the backbone of the parent molecule. For example, novel phenylhydrazone derivatives have been created by incorporating two carbonic acid ester groups into the molecule. nih.govnih.gov The general synthesis for these analogues involves two main steps:

Formation of the Phenylhydrazone Intermediate: A substituted phenylhydrazine is reacted with a hydroxyacetophenone (e.g., 2,6-dihydroxyacetophenone) in anhydrous ethanol (B145695) with a few drops of acetic acid as a catalyst. The mixture is heated, and upon completion, the intermediate is isolated and purified. nih.gov

Esterification: The resulting hydroxylated phenylhydrazone intermediate is then reacted with a chloroformic ester (such as methyl chloroformate) in the presence of a base like triethylamine (B128534) in an anhydrous solvent like diethyl ether. This reaction attaches carbonate groups to the molecule. nih.gov

This modular synthesis approach allows for the introduction of various substituents, particularly on the phenyl ring. Studies have shown that incorporating electron-withdrawing groups, such as halogens, at the para position of the phenyl ring can be beneficial for certain biological activities. nih.govnih.gov

Strategies for Enhanced Analytical Detection

Detecting and quantifying pyruvic acid phenylhydrazone and related carbonyl compounds in complex biological matrices presents analytical challenges. To overcome issues like low concentration, poor ionization efficiency in mass spectrometry, and interferences from endogenous molecules, various derivatization strategies have been developed. nih.govscilit.com These methods aim to chemically modify the target analyte to improve its detectability by analytical instruments.

Carbonyl Derivatization for Chromatographic and Mass Spectrometric Analysis

Chemical derivatization is a cornerstone for the analysis of carbonyl compounds, including pyruvic acid, by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comsemanticscholar.org The primary goal is to transform the carbonyl group into a derivative with improved volatility for GC or enhanced ionization efficiency and chromatographic retention for LC.

Phenylhydrazine and its derivatives are frequently used as derivatizing reagents. For instance, 3-nitrophenylhydrazine (B1228671) (3-NPH) has emerged as a highly effective reagent for the sensitive analysis of metabolites containing carbonyl, carboxyl, and even phosphoryl groups by LC-MS/MS. nih.govacs.org The reaction with 3-NPH significantly improves detection sensitivity and chromatographic separation. acs.org This derivatization strategy has been successfully applied to quantify key metabolites like pyruvate (B1213749) in biological samples. nih.gov The conditions for 3-NPH derivatization, such as reaction temperature, time, and solvent composition, must be carefully optimized for each analyte to achieve maximum efficiency. nih.gov

Another approach involves post-column, in-source derivatization in LC-MS. In this method, the derivatizing reagent, such as phenylhydrazine, is introduced via a T-junction into the LC eluent just before it enters the mass spectrometer's ion source. This technique allows for the in-situ formation of phenylhydrazones from carbonyl-containing analytes, which can then be readily detected. nih.gov This method has proven effective for a variety of natural products containing non-hindered aldehyde or keto groups. nih.gov

| Reagent | Target Functional Group(s) | Analytical Technique | Key Advantage |

|---|---|---|---|

| Phenylhydrazine | Carbonyl | LC-MS (Post-Column) | In-situ derivatization of eluted compounds. nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | Carbonyl, Carboxyl, Phosphoryl | LC-MS/MS | Significantly improved detection sensitivity and broader metabolite coverage. acs.org |

On-Tissue Chemical Derivatization for Mass Spectrometry Imaging

Mass Spectrometry Imaging (MSI) is a powerful technique that provides spatial distribution information for molecules directly within tissue sections. However, the detection of certain molecules can be hampered by poor ionization or low abundance. nih.govresearchgate.net On-Tissue Chemical Derivatization (OTCD) addresses this challenge by applying a derivatizing reagent directly onto the tissue surface before MSI analysis. nih.govscispace.com

This chemical tagging of target analytes with moieties that are easily ionizable enhances the signal and can shift the analyte's mass-to-charge ratio away from regions with isobaric interferences. researchgate.net For analytes with carbonyl or carboxyl groups, specific reagents are employed. For example, Girard's Reagent T (GT) has been used in a novel OTCD method to significantly enhance the detection sensitivity of fatty acids, achieving up to a 1000-fold improvement. nih.govmdpi.com The reagent is typically sprayed onto the tissue, and after an incubation period, the matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) is applied for subsequent imaging. nih.govresearchgate.net This OTCD-MSI approach is a powerful tool for studying the spatial arrangement of previously hard-to-detect molecules within tissues. nih.gov

Development of Metal-Containing Hybrid Compounds

The integration of metal ions into organic scaffolds like pyruvic acid phenylhydrazone creates hybrid compounds with novel chemical and biological properties. The coordination of the phenylhydrazone ligand to a metal center can lead to significant changes in its electronic structure and three-dimensional geometry.

Research has demonstrated the synthesis of new organotin(IV) complexes with pyruvic acid phenylhydrazone (HPAPD). tandfonline.com In these syntheses, HPAPD reacts with various organotin(IV) chlorides (e.g., MeSnCl₃, BuSnCl₃, PhSnCl₃, Me₂SnCl₂, Ph₂SnCl₂) to form new complexes. Spectroscopic analyses, including FT-IR, UV-Vis, and NMR (¹H, ¹³C, and ¹¹⁹Sn), have shown that the pyruvic acid phenylhydrazone ligand coordinates to the tin(IV) center as a mononegative bidentate agent. tandfonline.com The coordination occurs through the carboxylato oxygen and the azomethine nitrogen, resulting in a five-coordinate tin atom. tandfonline.com

Similarly, other metal complexes involving ligands derived from 2-formylpyridine phenylhydrazone have been synthesized with cobalt, nickel, and copper. materialsciencejournal.org These studies highlight the versatility of the phenylhydrazone scaffold in coordination chemistry, allowing for the development of a wide range of metal-containing compounds with potentially enhanced biological activities compared to the free ligand. tandfonline.commaterialsciencejournal.org

| Metal Center | Starting Phenylhydrazone Ligand | Resulting Complex Example | Coordination Mode |

|---|---|---|---|

| Tin (Sn) | Pyruvic acid phenylhydrazone (HPAPD) | [MeSnCl₂(PAPD)] | Bidentate (via carboxylato-O and azomethine-N). tandfonline.com |

| Tin (Sn) | Pyruvic acid phenylhydrazone (HPAPD) | [Ph₂SnCl(PAPD)] | Bidentate (via carboxylato-O and azomethine-N). tandfonline.com |

| Cobalt (Co) | 2-formylpyridine phenylhydrazone | Co(II) complex | Typically coordinates through pyridine (B92270) and imine nitrogens. materialsciencejournal.org |

| Nickel (Ni) | 2-formylpyridine phenylhydrazone | Ni(II) complex | Typically coordinates through pyridine and imine nitrogens. materialsciencejournal.org |

| Copper (Cu) | 2-formylpyridine phenylhydrazone | Cu(II) complex | Typically coordinates through pyridine and imine nitrogens. materialsciencejournal.org |

Applications in Advanced Chemical Synthesis and Methodological Development

Reagent in Organic Synthesis Protocols

Pyruvic acid phenylhydrazone is a valuable reagent in numerous organic synthesis protocols, primarily serving as a precursor for the synthesis of various heterocyclic compounds. wikipedia.org It is typically formed through a condensation reaction between pyruvic acid and phenylhydrazine (B124118). brainly.com This reaction creates the characteristic hydrazone moiety (R₁R₂C=NNHR₃), which is a versatile functional group for further chemical transformations. wikipedia.org

The reactivity of pyruvic acid phenylhydrazone allows it to be a building block in one-pot synthesis procedures, which are efficient methods for creating complex molecules in a single reaction vessel. For example, it can be used in the one-pot synthesis of 2-ethoxycarbonyl indoles. This process involves the initial formation of the hydrazone from phenylhydrazine hydrochloride and ethyl pyruvate (B1213749), which is then cyclized using polyphosphoric acid to yield the indole (B1671886) derivative.

Indole Ring System Construction via Fischer Indole Synthesis

One of the most significant applications of pyruvic acid phenylhydrazone is in the construction of indole ring systems via the Fischer indole synthesis. researchgate.net This reaction, discovered by Hermann Emil Fischer, is a robust and widely used method for synthesizing substituted indoles, which are important structural motifs in many natural products and pharmaceutical agents. wikipedia.orgresearchgate.net

The process involves heating the phenylhydrazone with an acid catalyst. The pyruvic acid moiety within the phenylhydrazone structure provides the necessary atoms to form the pyrrole (B145914) ring of the indole system. This cyclization reaction is a cornerstone of synthetic organic chemistry for accessing the indole core.

A practical example of this application is the synthesis of 5-fluoroindole-2-carboxylic acid, an intermediate in the development of antitumor drugs. The synthesis utilizes a substituted pyruvic acid phenylhydrazone, which undergoes cyclization under optimized mixed-acid conditions to achieve high yields of the desired indole product.

Heterocyclic Compound Synthesis (e.g., Pyrazoles)

Beyond indoles, pyruvic acid phenylhydrazone and its derivatives are instrumental in the synthesis of other heterocyclic compounds, notably pyrazoles. researchgate.netdergipark.org.tr Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are found in many compounds with significant biological activity, including pharmaceuticals. mdpi.comnih.gov

The classical synthesis of pyrazoles involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, such as phenylhydrazine. mdpi.comnih.gov In this context, while pyruvic acid phenylhydrazone itself is not a 1,3-dicarbonyl, it can be utilized in reactions that lead to pyrazole (B372694) formation. For instance, phenylhydrazones can react with various substrates, such as α,β-unsaturated ketones or acetylenic ketones, which then undergo cyclization to form pyrazoline or pyrazole rings. nih.govorganic-chemistry.org The general principle involves the nucleophilic nitrogen of the hydrazone attacking carbonyl or other electrophilic centers to initiate ring formation.

Research has demonstrated various protocols for pyrazole synthesis, including one-pot procedures where a hydrazone is formed in situ and subsequently reacts to form the pyrazole ring system. For example, the reaction of phenylhydrazones with dialkyl ethylenedicarboxylates, catalyzed by copper, can yield polysubstituted pyrazoles. mgcub.ac.in

| Reactant 1 | Reactant 2 | Heterocyclic Product | Key Features of Synthesis |

| Phenylhydrazone | 1,3-Diketone | Polysubstituted Pyrazole | Classical cyclocondensation reaction. mdpi.comnih.gov |

| Phenylhydrazone | α,β-Unsaturated Ketone | Pyrazoline (oxidized to Pyrazole) | Cyclocondensation followed by an oxidation step. nih.govorganic-chemistry.org |

| Phenylhydrazone | Dialkyl Ethylenedicarboxylate | Polysubstituted Pyrazole | Copper-catalyzed reaction. mgcub.ac.in |

Diagnostic Reagent in Carbohydrate Analysis